molecular formula C16H6F14O2Si B1455640 Dimethoxybis(perfluorotolyl)silane CAS No. 1309602-60-5

Dimethoxybis(perfluorotolyl)silane

Cat. No. B1455640
M. Wt: 524.28 g/mol
InChI Key: SMCUKVYROOQRNS-UHFFFAOYSA-N
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Description

Dimethoxybis(perfluorotolyl)silane is a chemical compound with the molecular formula C16H6F14O2Si. It is similar to Diethoxybis(4-perfluorotolyl)silane, which is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of sila-benzoazoles, which are silicon-containing compounds, has been achieved through hydrosilylation and rearrangement cascade reaction of benzoazoles and commercially available silanes . Another study discussed the hydrolysis kinetics of methoxysilane coupling agents (MSCA), including phenyltrimethoxysilane and vinyltrimethoxysilane . Silanes serve as a radical H-donor or as a hydride donor, depending on the type of the silane .


Molecular Structure Analysis

The molecular structure of Dimethoxybis(perfluorotolyl)silane is complex, with a heavy atom count of 35 . The molecule has a topological polar surface area of 18.5 Ų . The exact mass and monoisotopic mass of the molecule are both 552.0226504 g/mol .


Chemical Reactions Analysis

Silanes, including Dimethoxybis(perfluorotolyl)silane, are often used as an alternative to toxic reducing agents . They have their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethoxybis(perfluorotolyl)silane include a molecular weight of 552.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 16, and a rotatable bond count of 6 .

Scientific Research Applications

Surface Modification and Hydrophobicity

One study focused on the synthesis of silane coupling agents with fluorocarbon chains, which were used for the surface modification of glass plates, demonstrating enhanced modification ability and oxidation resistance of the modified glass surface (Yoshino et al., 1993). Another research effort described the modification of silica gel networks with a silylating agent to produce hydrophobic aerogels, showcasing the potential for creating materials with varied surface energy values and improved mechanical properties (Duan et al., 2016).

Battery Technology

Silane compounds have been investigated for their role in enhancing the performance of lithium-ion batteries. A novel technique involving a silane coating on the negative electrodes was developed to design a robust solid electrolyte interface, improving the capacity retention of lithium manganese oxide spinel/soft carbon cells (Chen et al., 2006). Another study explored the addition of phenyl tris-2-methoxydiethoxy silane to PC-based electrolytes for lithium-ion batteries, finding that it can suppress the co-intercalation of PC and enhance the electrochemical properties of the modified electrolyte (Xia et al., 2008).

Polymer Composites and Coatings

Research has also delved into the effects of silane coupling agents on the interfacial adhesive strength, water treatment, polymer composites, and coatings, highlighting the value of these agents in multi-materialization and surface modification for improved mechanical, physical, and dynamic properties (Aziz et al., 2021).

Material Science and Chemistry

Studies have synthesized and characterized various organosilanes for potential applications in materials science and chemistry, examining their thermal stability, reactivity, and structural properties (Fritzsche et al., 2014). Another investigation presented the synthesis of bis(pentachlorophenyl) silanediol and related compounds, contributing to the understanding of silane chemistry and its potential applications (Carilla et al., 1992).

Future Directions

The future directions for the use of silanes, including Dimethoxybis(perfluorotolyl)silane, could involve their use in a variety of applications such as interfacial adhesive strength, water treatment, polymer composites, and coatings .

properties

IUPAC Name

dimethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F14O2Si/c1-31-33(32-2,13-9(21)5(17)3(15(25,26)27)6(18)10(13)22)14-11(23)7(19)4(16(28,29)30)8(20)12(14)24/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCUKVYROOQRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethoxybis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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